molecular formula C7H13ClF3NO B8025408 3-(Trifluoromethyl)azepan-3-ol hydrochloride

3-(Trifluoromethyl)azepan-3-ol hydrochloride

Cat. No.: B8025408
M. Wt: 219.63 g/mol
InChI Key: DFKJATRNVXNYSM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)azepan-3-ol hydrochloride (CAS 1823871-46-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C7H13ClF3NO and a molecular weight of 219.63 g/mol, this compound is characterized by its seven-membered azepane ring bearing a trifluoromethyl and a hydroxyl group at the third carbon, presenting a versatile scaffold for synthetic chemistry . The incorporation of the trifluoromethyl group is of particular interest in medicinal chemistry and drug discovery, as this moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . This makes the compound a valuable building block for the synthesis of more complex molecules, potentially for the development of pharmaceuticals and agrochemicals. The compound is associated with the MDL number MFCD27997453 . Researchers should handle this material with appropriate care. It is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautions include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and avoiding breathing its dust . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(trifluoromethyl)azepan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-2-4-11-5-6;/h11-12H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKJATRNVXNYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Trifluoromethyl)azepan-3-ol Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(trifluoromethyl)azepan-3-ol hydrochloride, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the azepane scaffold can profoundly influence its physicochemical and pharmacological properties, making it an attractive building block for novel therapeutics. This document delves into the synthesis, structural elucidation, and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

The azepane motif is a recurring structural feature in a number of pharmacologically active compounds. The introduction of a trifluoromethyl (-CF3) group, a common strategy in modern drug design, can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1][2][3] The unique electronic properties of the -CF3 group can also modulate the pKa of nearby functional groups, influencing drug-receptor interactions.[4]

Physicochemical Properties

While specific experimental data for this compound is not widely available, its properties can be predicted based on closely related structures and general chemical principles. The hydrochloride salt form enhances aqueous solubility and stability, which is advantageous for pharmaceutical formulations.

PropertyPredicted Value/InformationSource
Molecular Formula C7H13ClF3NO-
Molecular Weight 219.63 g/mol -
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)General property of hydrochloride salts
pKa The basicity of the azepane nitrogen is expected to be reduced by the electron-withdrawing trifluoromethyl group.[4]
LogP The trifluoromethyl group increases lipophilicity compared to the non-fluorinated analogue.[2]

Synthetic Strategies

The synthesis of trifluoromethylated azaheterocycles can be achieved through various synthetic routes.[5][6][7] A plausible and efficient method for the preparation of this compound involves the nucleophilic addition of a trifluoromethyl group to a suitable azepane precursor.

A common and effective method for introducing the trifluoromethyl group is through the use of Ruppert's reagent (TMSCF3) or other similar trifluoromethylating agents.[4] The synthesis can be envisioned to start from a protected azepan-3-one.

G cluster_0 Synthetic Pathway A Azepan-3-one hydrochloride B N-Protected Azepan-3-one A->B Protection (e.g., Boc, Cbz) C N-Protected 3-(Trifluoromethyl)azepan-3-ol B->C Trifluoromethylation (e.g., TMSCF3, TBAF) D This compound C->D Deprotection and Salt Formation (e.g., HCl in Ether)

Caption: A general synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methodologies for the synthesis of similar compounds.[8][9]

Step 1: Protection of Azepan-3-one

  • To a solution of azepan-3-one hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (2.2 eq) at 0 °C.[10]

  • Slowly add a protecting group reagent, for instance, di-tert-butyl dicarbonate (Boc2O) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-azepan-3-one.

Step 2: Trifluoromethylation

  • Dissolve N-Boc-azepan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C.

  • Add trifluoromethyltrimethylsilane (TMSCF3) (1.5 eq) followed by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq).

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain N-Boc-3-(trifluoromethyl)azepan-3-ol.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-3-(trifluoromethyl)azepan-3-ol (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or dioxane.

  • Cool the solution to 0 °C.

  • Add a solution of hydrogen chloride in the corresponding solvent (e.g., 4M HCl in dioxane) (excess, e.g., 5-10 eq).

  • Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.

G cluster_1 Analytical Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR Infrared Spectroscopy Start->IR EA Elemental Analysis Start->EA Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final EA->Final

Caption: A standard workflow for the analytical characterization of the target compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected to show characteristic signals for the azepane ring protons. The chemical shifts will be influenced by the adjacent hydroxyl and trifluoromethyl groups.

  • ¹³C NMR: The spectrum should display a signal for the quaternary carbon attached to the -OH and -CF3 groups, with a characteristic quartet splitting due to coupling with the fluorine atoms. The carbon of the trifluoromethyl group will also appear as a quartet.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group is expected.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, providing strong evidence for the elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy:

  • The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the 1000-1350 cm⁻¹ region.

Elemental Analysis:

  • Combustion analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C7H13ClF3NO.

Potential Applications in Drug Discovery

Azepane derivatives have been investigated for a range of biological activities, including as inhibitors of protein kinases and as agents targeting the central nervous system.[11][12] The introduction of a trifluoromethyl group can enhance the drug-like properties of these scaffolds.[13][14] this compound could serve as a valuable building block in the synthesis of more complex molecules for screening in various disease areas. The tertiary alcohol moiety provides a handle for further functionalization, allowing for the generation of diverse chemical libraries.

The trifluoromethyl group's ability to improve metabolic stability can lead to compounds with better pharmacokinetic profiles, a critical aspect of drug development.[2] Furthermore, the conformational constraints imposed by the azepane ring, combined with the steric and electronic influence of the trifluoromethyl group, can lead to highly selective interactions with biological targets.

Conclusion

This technical guide has outlined the key aspects of this compound, from its rational design and synthesis to its characterization and potential applications. While this specific molecule may not be extensively documented, the principles and methodologies discussed, drawn from research on analogous compounds, provide a solid foundation for its preparation and study. The strategic incorporation of a trifluoromethyl group onto the versatile azepane scaffold makes this compound and its derivatives promising candidates for future drug discovery efforts.

References

  • Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper Catalysis. Organic Letters. ACS Publications. 2022-01-26. [Link]

  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. Taylor & Francis. 2024-08-11. [Link]

  • Innate C-H trifluoromethylation of heterocycles. PMC. NIH. [Link]

  • Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Chemistry Portal. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. ACS Publications. [Link]

  • 3-(trifluoromethyl)azetidin-3-ol hydrochloride (C4H6F3NO). PubChemLite. [Link]

  • 3-(trifluoromethyl)azetidin-3-ol hydrochloride. Suzhou Unite Pharmachem Co.,Ltd. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • 4-(trifluoromethyl)azepan-4-ol hydrochloride (C7H12F3NO). PubChemLite. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. [Link]

  • Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. PMC. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. [Link]

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  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]

  • 3-(Azepan-1-yl)propan-1-ol hydrochloride. PubChem. [Link]

Sources

The Strategic Integration of 7-Membered Fluorinated Heterocycles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The second round of searches yielded more specific information on the synthesis and conformational control of fluorinated azepanes, as well as some insights into fluorinated oxazepines and thiazepines. I found a few specific synthetic methods, such as Ni-catalyzed cyclization for benzo[b]azepines and Cu(I)-catalyzed reactions for trifluoromethyl-substituted azepines. The search also provided valuable information on how monofluorination can bias the conformation of the flexible azepane ring.

However, there are still some gaps to address to create a comprehensive technical guide. While I have some synthetic strategies for nitrogen-containing 7-membered rings, I need more detailed protocols and a broader range of methods for synthesizing fluorinated oxepanes and thiepanes. Furthermore, while the impact of fluorine on conformation is mentioned, more in-depth explanations of the underlying stereoelectronic effects would be beneficial. Crucially, I still lack sufficient specific case studies of FDA-approved drugs that feature a 7-membered fluorinated heterocycle. The search results discuss fluorinated drugs in general but rarely focus on this specific structural motif.

Therefore, the next steps will focus on these areas to build a more complete and authoritative guide.The recent searches have provided more specific information on the synthesis of fluorinated oxepanes and thiepanes, including a defluorinative annulation method. I also found more material on the conformational control exerted by fluorine in azepanes and the underlying stereoelectronic effects, such as the gauche effect. However, detailed, step-by-step synthetic protocols for a variety of 7-membered fluorinated heterocycles are still somewhat limited. Most importantly, while I have gathered general information about fluorinated drugs, I am still lacking specific, in-depth case studies of FDA-approved or late-stage clinical trial drugs that contain a 7-membered fluorinated heterocycle. This is a critical component for a technical guide aimed at drug development professionals. I need to find concrete examples to illustrate the principles discussed. Therefore, the next step will be a very targeted search for these specific drug examples.I have gathered a significant amount of information regarding the synthesis, properties, and applications of fluorinated heterocyles, with a particular focus on 7-membered rings. I have found several review articles that discuss FDA-approved fluorinated drugs in general, and some of these mention benzodiazepines. I also have some information on the synthesis of fluorinated azepanes and oxepanes/thiazepines, as well as the impact of fluorine on their conformation.

However, a key missing piece is a direct and detailed discussion of specific, named FDA-approved drugs that contain a 7-membered fluorinated heterocyclic core, beyond the general class of benzodiazepines. While I've found information on "designer" benzodiazepines like flualprazolam, these are not approved pharmaceuticals. To create a truly in-depth technical guide for drug development professionals, I need concrete examples of successful drugs that leverage this specific structural motif. This will allow me to create compelling case studies that tie together the synthesis, physicochemical properties, and pharmacological outcomes.

Therefore, I will execute one final, highly targeted search to identify these specific drug examples before proceeding to structure and write the guide.I have now completed the information gathering phase. While I was unable to execute the final search due to a technical issue, the previous searches have provided a solid foundation of information on the synthesis, properties, and applications of 7-membered fluorinated heterocycles in drug discovery. I have information on:

  • The significant impact of fluorine on drug properties such as metabolic stability, lipophilicity, and binding affinity.

  • Synthetic strategies for various fluorinated heterocycles, including azepanes, oxepanes, thiepanes, and benzodiazepines.

  • The role of fluorine in controlling the conformation of flexible 7-membered rings.

  • General reviews of FDA-approved fluorinated drugs, which include some benzodiazepines.

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  • Leveraging the information on benzodiazepines: I can use fluorinated benzodiazepines as detailed case studies to illustrate the successful application of the principles discussed. I have enough information to detail their synthesis, the rationale for fluorination, and their therapeutic applications.

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Given the information at hand, I can now proceed to generate the in-depth technical guide as requested.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of seven-membered heterocyclic scaffolds into drug candidates presents a compelling strategy for expanding chemical space and accessing novel biological activities. Their inherent three-dimensional character and conformational flexibility offer unique opportunities for optimizing ligand-receptor interactions. However, this flexibility can also be a significant hurdle, leading to entropic penalties upon binding and unpredictable pharmacological profiles. The strategic introduction of fluorine into these seven-membered rings has emerged as a powerful tool to modulate their physicochemical and pharmacological properties. This in-depth technical guide explores the synthesis, conformational control, and therapeutic potential of 7-membered fluorinated heterocycles, providing field-proven insights for their successful application in drug discovery programs.

The Rationale for 7-Membered Fluorinated Heterocycles in Drug Design

Seven-membered heterocycles, such as azepanes, oxepanes, and thiepanes, are gaining increasing attention in medicinal chemistry as they offer a departure from the more commonly explored five- and six-membered ring systems. This larger ring size provides access to a greater diversity of conformational states, which can be advantageous for probing complex binding pockets. However, the inherent flexibility of these rings often poses a challenge in drug design, as it can lead to a loss of binding affinity due to unfavorable entropic contributions.

The introduction of fluorine, the most electronegative element, into these scaffolds provides a powerful means to address this challenge and fine-tune a range of other critical drug-like properties. The strategic placement of fluorine can lead to:

  • Conformational Control: The small size and high electronegativity of fluorine can introduce stereoelectronic effects, such as the gauche effect, which can stabilize specific conformations of the flexible seven-membered ring. This pre-organization of the ligand for its biological target can significantly enhance binding affinity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at metabolically labile positions can block oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Modulation of Physicochemical Properties: Fluorination can profoundly influence a molecule's lipophilicity, pKa, and membrane permeability. These properties are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhanced Binding Affinity: The polarized C-F bond can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.

Synthetic Strategies for 7-Membered Fluorinated Heterocycles

The successful incorporation of fluorinated seven-membered rings into drug discovery programs hinges on the availability of robust and efficient synthetic methodologies. A variety of strategies have been developed to access these valuable scaffolds.

Fluorinated Azepanes and Benzo[b]azepines

Fluorinated azepanes are particularly attractive scaffolds due to their prevalence in bioactive natural products and synthetic drugs. Several synthetic approaches have been reported:

  • Cu(I)-Catalyzed Tandem Amination/Cyclization: An efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines.

  • Ni-Catalyzed Fluoroalkylative Cyclization: A versatile and mild method for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues with a fluorinated side chain has been developed using a nickel(II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction.

Experimental Protocol: Ni-Catalyzed Synthesis of Fluorinated Benzo[b]azepines

  • To a solution of the appropriately functionalized aniline (1.0 equiv) in a suitable solvent, add NiCl2 (0.1 equiv) and tetrahydroxydiboron (1.5 equiv).

  • Add the fluoroalkylating agent (1.2 equiv).

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the desired fluorinated benzo[b]azepine.

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product Aniline Functionalized Aniline Reaction Fluoroalkylative Cyclization Aniline->Reaction FluoroalkylatingAgent Fluoroalkylating Agent FluoroalkylatingAgent->Reaction NiCl2 NiCl2 NiCl2->Reaction Catalyst B2OH4 B2(OH)4 B2OH4->Reaction Initiator Benzoazepine Fluorinated Benzo[b]azepine Reaction->Benzoazepine

Caption: Ni-catalyzed fluoroalkylative cyclization.

Fluorinated Oxepanes and Thiepanes

The synthesis of fluorinated oxepanes and thiepanes has been less explored but is gaining traction due to their potential in drug discovery.

  • Selective Defluorinative [4 + 3] Annulation: A novel approach for the synthesis of fluorinated oxazepines and thiazepines involves a base-mediated SN2′/SNV and ipso-/γ-selective defluorinative annulation of heteroaryl-based bis-nucleophiles with α-CF3-styrenes. This method allows for the direct formation of the seven-membered ring with concomitant C-N, C-O, or C-S bond formation.

Experimental Protocol: Defluorinative [4 + 3] Annulation

  • To a solution of the heteroaryl-based bis-nucleophile (1.0 equiv) in a suitable solvent, add a mild base (e.g., K2CO3, 1.5 equiv).

  • Add the α-CF3-styrene (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the fluorinated oxazepine or thiazepine.

G cluster_reactants Reactants cluster_reagents Reagent cluster_product Product BisNucleophile Heteroaryl-based Bis-nucleophile Reaction Defluorinative [4+3] Annulation BisNucleophile->Reaction CF3Styrene α-CF3-styrene CF3Styrene->Reaction Base Mild Base Base->Reaction Mediator Oxazepine Fluorinated Oxazepine/Thiazepine Reaction->Oxazepine

Caption: Defluorinative [4+3] annulation for heterocycles.

The Impact of Fluorine on the Physicochemical and Pharmacological Properties of 7-Membered Heterocycles

The introduction of fluorine into a seven-membered ring can have a profound impact on its properties, which can be strategically leveraged in drug design.

Conformational Control and Stereoelectronic Effects

The conformational landscape of a seven-membered ring is complex, with multiple low-energy conformers often coexisting in solution. Fluorination can be used to bias this equilibrium towards a single, desired conformation.

  • Gauche Effect: A key stereoelectronic interaction that governs the conformational preference of fluorinated alkanes is the gauche effect. This effect describes the tendency of vicinal electronegative substituents to adopt a gauche rather than an anti-periplanar arrangement. In the context of a seven-membered ring, the strategic placement of a fluorine atom can stabilize a specific chair or boat-like conformation.

For example, monofluorination of a substituted azepane ring has been shown to bias the ring to one major conformation for a single diastereomer. This conformational locking can be crucial for enhancing the binding affinity of a ligand to its target protein.

Physicochemical Property Modulation

The high electronegativity of fluorine can significantly alter the electronic properties of a molecule, which in turn affects its physicochemical properties.

PropertyEffect of FluorinationRationale
pKa Decreases the basicity of nearby amines.The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making it less likely to accept a proton.
Lipophilicity (logP) Can increase or decrease depending on the context.A single fluorine atom can increase lipophilicity, while polyfluorination often decreases it. The effect is highly dependent on the overall molecular structure.
Metabolic Stability Generally increases.The high strength of the C-F bond makes it resistant to enzymatic cleavage.

Table 1: Impact of Fluorination on Physicochemical Properties

Case Study: Fluorinated Benzodiazepines in Drug Discovery

The benzodiazepine class of drugs, which feature a seven-membered diazepine ring, provides a compelling case study for the successful application of fluorination in drug design. Many widely prescribed benzodiazepines contain fluorine, which plays a crucial role in their pharmacological profiles.

Flualprazolam: A Case of Enhanced Potency

Flualprazolam is a designer benzodiazepine that is the 2'-fluoro derivative of the widely prescribed anxiolytic, alprazolam. Although not an approved therapeutic, studies have shown that the addition of a single fluorine atom significantly increases its pharmacokinetic parameters, including a nearly doubled half-life compared to alprazolam. This highlights the profound impact that even a single fluorine atom can have on the metabolic stability and overall exposure of a drug.

Flunitrazepam (Rohypnol): A Historical Perspective

Flunitrazepam, a fluorinated N-methyl derivative of nitrazepam, is another well-known benzodiazepine. While its medical use has declined due to misuse, it serves as an early example of the incorporation of fluorine into this privileged scaffold.

The synthesis and biological evaluation of benzodiazepines containing other fluorine-containing groups, such as the pentafluorosulfanyl (SF5) group, have also been explored, demonstrating the ongoing interest in this area.

Future Outlook and Conclusions

The strategic incorporation of fluorine into seven-membered heterocyclic scaffolds represents a promising avenue for the discovery and development of novel therapeutics. The ability of fluorine to modulate conformation, enhance metabolic stability, and fine-tune physicochemical properties provides medicinal chemists with a powerful tool to overcome many of the challenges associated with this unique chemical space.

Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies for accessing a wider range of fluorinated 7-membered heterocycles. Furthermore, a deeper understanding of the complex interplay between fluorination, conformation, and biological activity will be crucial for the rational design of the next generation of drugs based on these scaffolds. As our synthetic capabilities and understanding of fluorine's unique properties continue to grow, we can expect to see an increasing number of successful drug candidates emerge from this exciting and underexplored area of medicinal chemistry.

References

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  • Hunter, L. et al. (2014). Conformational regulation of substituted azepanes through selective monofluorination. ResearchGate. Available at: [Link]

  • Masson, G. et al. (2019). Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes. European Journal of Organic Chemistry. Available at: [Link]

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  • Koh, M. J. et al. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]

  • Sarpong, R. et al. (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. Available at: [Link]

  • Wolstenholme, B. W. et al. (2023). Designer benzodiazepine rat pharmacokinetics: A comparison of alprazolam, flualprazolam and flubromazolam. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wikipedia. (2024). Flualprazolam. Available at: [Link]

  • DEA Diversion Control Division. (n.d.). FLUALPRAZOLAM (Street Name: Flualp). Available at: [Link]

  • Wikipedia. (2024). Flunitrazepam. Available at: [Link]

  • Gouverneur, V. (2014). Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]

  • Mukherjee, S. et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

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  • Rizzo, C. et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. Available at: [Link]

  • Saeed, A. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

  • Han, J. et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]

  • Ntoupa, P. A. et al. (2021). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Forensic Toxicology. Available at: [Link]

  • Rizzo, C. et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed. Available at: [Link]

  • Winstanley, T. et al. (2022). Synthesis of Flubromazepam Positional Isomers for Forensic Analysis. Journal of Forensic Sciences. Available at: [Link]

  • Barnes-Seeman, D. et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Oz, A. et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. Available at: [Link]

  • Al-Tel, T. H. et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhou, Y. et al. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II-III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews. Available at: [Link]

Azepane vs azetidine trifluoromethyl bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to collect information on azepane and azetidine as trifluoromethyl bioisosteres. My focus is on their synthesis, physicochemical properties, metabolic stability, and their applications. I need to gather a solid foundation of data before moving on.

Developing Comparative Analysis

I've moved on to analyzing the information I gathered. I'm focusing on comparing azetidine and azepane, considering ring strain, flexibility, and trifluoromethyl group influence. My plan is to start a technical guide with an introduction, dedicated sections for each compound, a comparison, and strategic applications. Tables will summarize properties, and I'll create diagrams to visualize the structural differences and decision processes.

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Defining the Focus

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Outlining the Approach

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I am developing the comparison table, which focuses on physicochemical properties and pharmacokinetic profiles. I'm focusing on the drug design strategy to show the decision-making process for choosing between azepane and azetidine, with a Graphviz diagram.

Developing the Synthesis

I'm now writing comprehensive experimental protocols for both azetidine and azepane syntheses, focusing on providing self-validating steps and detailed explanations for each step. The goal is to provide a comprehensive reference section. I am developing an in-depth comparative analysis of the compounds' physicochemical properties and pharmacokinetic profiles. I am also developing the Graphviz diagrams, which will be designed for high contrast and readability.

Developing the Methodology

I'm now writing the introductory sections on bioisosterism and the role of heterocycles, establishing the trifluoromethyl group's key properties. I'm focusing on the plan for comparing azetidine and azepane scaffolds, including detailed descriptions of their synthesis, physicochemical and pharmacokinetic profiles, as well as providing in-text citations. This phase also includes creating data visualization.

The Ascendancy of Trifluoromethylated Azepanes: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold and the Fluorine Advantage

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among the privileged scaffolds, the seven-membered nitrogen-containing heterocycle, azepane, has garnered significant attention.[1][2] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with a diverse array of biological targets.[3] This has led to the successful incorporation of the azepane motif into numerous clinically approved drugs and promising therapeutic candidates.[4]

Strategic Synthesis of Trifluoromethylated Azepanes

The synthesis of trifluoromethylated azepanes can be approached through several innovative and efficient methodologies. This section will detail two prominent strategies: the ring expansion of trifluoromethylated pyrrolidines and the tandem amination/cyclization of fluorinated allenynes, providing the causality behind experimental choices and detailed protocols.

Methodology 1: Ring Expansion of Enantio-enriched α-Trifluoromethyl Pyrrolidines

This powerful strategy leverages the chirality of readily available starting materials like L-proline to construct enantio-enriched α-trifluoromethyl azepanes. The key to this approach is a regioselective ring expansion of a trifluoromethyl-substituted pyrrolidine intermediate. The electron-withdrawing nature of the trifluoromethyl group directs the regioselectivity of the ring expansion process.

Experimental Protocol: Synthesis of 4-Substituted α-Trifluoromethyl Azepanes from L-Proline

This protocol is adapted from the work of Cossy and coworkers, which describes a robust method for accessing these valuable building blocks.

Step 1: Synthesis of Trifluoromethyl Pyrrolidine Intermediate

  • Starting Material: L-proline is converted to the corresponding trifluoromethylated pyrrolidine precursor through a multi-step sequence involving the formation of a bicyclic azetidinium intermediate.

  • Nucleophilic Opening: The azetidinium intermediate undergoes a regioselective ring-opening reaction upon treatment with a variety of nucleophiles. This step introduces the desired substituent at the 4-position of the resulting pyrrolidine. The choice of nucleophile is critical as it dictates the final substitution pattern of the azepane.

Step 2: Ring Expansion to the Azepane Core

  • Activation: The hydroxyl group of the trifluoromethyl pyrrolidine is activated, typically by conversion to a good leaving group such as a tosylate or mesylate. This activation is crucial for the subsequent intramolecular cyclization.

  • Intramolecular Cyclization: The activated pyrrolidine is treated with a suitable base to induce an intramolecular nucleophilic substitution, leading to the formation of the seven-membered azepane ring. The reaction is typically carried out in an anhydrous polar aprotic solvent, such as acetonitrile or DMF, to facilitate the reaction.

Workflow for Ring Expansion Synthesis

A L-Proline B Trifluoromethylated Pyrrolidine Intermediate A->B Multi-step Synthesis C Activation of Hydroxyl Group B->C Tosyl or Mesyl Chloride, Base D 4-Substituted α-Trifluoromethyl Azepane C->D Base-induced Ring Expansion

Caption: Synthesis of trifluoromethylated azepanes via ring expansion.

Methodology 2: Copper(I)-Catalyzed Tandem Amination/Cyclization of Functionalized Allenynes

An alternative and highly efficient approach involves a copper(I)-catalyzed tandem reaction between functionalized allenynes and primary or secondary amines.[4][8] This method allows for the rapid construction of a diverse range of trifluoromethyl-substituted azepine-2-carboxylates. The copper catalyst plays a dual role in activating the allenyne for nucleophilic attack and facilitating the subsequent cyclization.

Experimental Protocol: Synthesis of Trifluoromethylated Azepine-2-carboxylates

The following is a general procedure based on the findings of Van der Eycken and colleagues.[4][8]

  • Reaction Setup: In a reaction vessel, the functionalized allenyne (1.0 equiv.), the amine (1.2 equiv.), and a copper(I) catalyst, such as CuI (10 mol%), are combined in a suitable solvent like 1,4-dioxane.

  • Reaction Conditions: The reaction mixture is heated, typically to around 80-100 °C, and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired trifluoromethylated azepine-2-carboxylate.

Workflow for Tandem Amination/Cyclization

A Functionalized Allenyne D Tandem Amination/ Cyclization A->D B Primary or Secondary Amine B->D C Copper(I) Catalyst (e.g., CuI) C->D Catalysis E Trifluoromethylated Azepine-2-carboxylate D->E

Caption: Copper-catalyzed synthesis of trifluoromethylated azepines.

Physicochemical Properties and Characterization

The incorporation of a trifluoromethyl group significantly alters the physicochemical profile of the azepane scaffold. A thorough understanding of these changes is paramount for rational drug design.

Key Physicochemical Parameters
PropertyImpact of Trifluoromethyl GroupRationale
Basicity (pKa) DecreasedThe strong electron-withdrawing nature of the CF3 group reduces the electron density on the nitrogen atom, making it less basic.[6]
Lipophilicity (LogP) IncreasedThe CF3 group is highly lipophilic, which generally increases the overall lipophilicity of the molecule, potentially improving membrane permeability.[5][6]
Metabolic Stability IncreasedThe C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[7][9]
Spectroscopic Characterization

The structural elucidation of novel trifluoromethylated azepanes relies on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment within the molecule. The signals for protons on the azepane ring are typically found in the aliphatic region.

    • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon of the CF3 group exhibits a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. The CF3 group will typically appear as a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of its electronic environment.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which allows for the unambiguous determination of its elemental composition.

Representative Characterization Data for a Trifluoromethylated Azepine-2-carboxylate Derivative [8][10]

TechniqueObserved Data
¹H NMR (400 MHz, CDCl₃) δ 7.17 (t, J = 7.9 Hz, 2H), 6.72 (t, J = 7.3 Hz, 1H), 6.57 (d, J = 7.8 Hz, 2H), 5.81 (s, 1H), 5.24 (s, 1H), 5.11 (s, 1H), 4.03 (d, J = 3.7 Hz, 2H), 3.93 (s, 1H), 3.74 (s, 3H), 3.63 (d, J = 13.7 Hz, 1H), 3.55 (d, J = 13.6 Hz, 1H), 2.57 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 167.4, 147.7, 137.2, 137.1, 129.2, 124.8 (q, J = 290.8, 276.5 Hz), 118.9, 117.9, 113.0, 111.0, 70.4 (q, J = 25.0 Hz), 55.1, 52.8, 45.2, 40.2.
¹⁹F NMR (376 MHz, CDCl₃) δ -68.30.
HRMS (ESI) calcd. for C₁₇H₂₀F₃N₂O₂ [M+H]⁺: 341.1471, found: 341.1472.

Applications in Drug Discovery: A Forward Look

The unique properties of trifluoromethylated azepanes make them highly attractive building blocks for the development of novel therapeutics across various disease areas. The conformational flexibility of the azepane ring, coupled with the metabolic stability and altered basicity imparted by the trifluoromethyl group, provides a powerful combination for optimizing drug-like properties.[11]

Logical Relationship between Structure and Bioactivity

A Trifluoromethylated Azepane Scaffold B Enhanced Lipophilicity A->B C Increased Metabolic Stability A->C D Modulated Basicity (pKa) A->D E Improved Membrane Permeability B->E H Improved Pharmacokinetic Profile C->H F Reduced Off-Target Binding D->F G Enhanced Target Binding Affinity D->G E->H I Potentially Higher Therapeutic Efficacy F->I G->I H->I

Caption: Structure-activity relationship of trifluoromethylated azepanes.

The strategic incorporation of these building blocks can lead to:

  • Enhanced Potency: The altered electronic properties can lead to stronger interactions with the target protein.

  • Improved Selectivity: The conformational constraints and specific interactions of the trifluoromethyl group can improve selectivity for the desired target over off-targets.

  • Favorable Pharmacokinetics: Increased metabolic stability can lead to a longer half-life and reduced dosing frequency, while enhanced lipophilicity can improve oral bioavailability.

Conclusion

Novel trifluoromethylated azepane building blocks represent a significant advancement in the medicinal chemist's toolkit. The synthetic methodologies outlined in this guide offer efficient and versatile routes to these valuable scaffolds. The profound and predictable impact of the trifluoromethyl group on the physicochemical properties of the azepane core allows for a rational and targeted approach to drug design. As the demand for more effective and safer therapeutics continues to grow, the strategic application of these innovative building blocks is poised to play a pivotal role in the discovery and development of the next generation of medicines.

References

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed. [Link]

  • Dot Language (graph based diagrams). Medium. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Azepanes in bioactive molecules and drugs containing a trifluoro-, a difluoro- or a perfluoro-alkyl group. ResearchGate. [Link]

  • How to draw dot and cross diagrams for covalent bonding. YouTube. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Dot cross diagrams you NEED to learn - IGCSE Chemisty. YouTube. [Link]

  • Synthesis of trifluoromethylated azepine-2-carboxylates 3. ResearchGate. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. [Link]

  • How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions? Chemistry Stack Exchange. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation. PubMed. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]

  • Tandem Cu-catalyzed ketenimine formation and intramolecular nucleophile capture: Synthesis of 1,2-dihydro-2-iminoquinolines from 1-(o-acetamidophenyl)propargyl alcohols. Beilstein Journal of Organic Chemistry. [Link]

  • Cu(i) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C–N axial biaryl compounds. PMC. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

  • Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification Strategy

The incorporation of trifluoromethyl (


) groups into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The specific scaffold 3-hydroxy-3-(trifluoromethyl)azepane  represents a high-value pharmacophore, offering a unique combination of a 7-membered azepane ring (providing novel vectors for protein interaction) and a geminal trifluoromethyl-hydroxyl motif (enhancing metabolic stability and hydrogen-bonding potential).
The CAS Number Challenge

As of early 2026, the specific hydrochloride salt of this compound is frequently absent from public chemical indices (PubChem, ChemSpider) due to its status as a specialized research intermediate. However, its N-Boc protected precursor is commercially indexed. Researchers must utilize this "Anchor CAS" to source or synthesize the target.

Identity Matrix
AttributeDetail
Target Compound 3-Hydroxy-3-(trifluoromethyl)azepane hydrochloride
Free Base Formula

Salt Formula

Anchor CAS (N-Boc Precursor) 1823863-12-2 (tert-butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate)
Precursor CAS (Ketone) 65326-54-7 (Azepan-3-one hydrochloride)
Key Structural Feature Geminal

/

at C3; 7-membered ring

Synthesis & Production Protocols

Since the hydrochloride salt is often not available off-the-shelf, the most reliable acquisition strategy is the de novo synthesis or deprotection of the N-Boc intermediate.

Workflow Visualization

The following diagram outlines the critical pathways to the target, highlighting the decision points between sourcing and synthesis.

SynthesisWorkflow Start Target Identification: 3-OH-3-CF3-Azepane HCl Search Database Search: Is HCl Salt Available? Start->Search Commercial Direct Purchase (Rare) Search->Commercial Found AnchorSearch Search Anchor CAS: 1823863-12-2 (N-Boc) Search->AnchorSearch Not Found SynthRoute Synthesis Route: From Azepan-3-one AnchorSearch->SynthRoute N-Boc Unavailable Step3 Step 3: Deprotection (4M HCl in Dioxane) AnchorSearch->Step3 Source N-Boc Step1 Step 1: Protection (Boc2O, TEA) SynthRoute->Step1 Step2 Step 2: Ruppert-Prakash (TMS-CF3, TBAF) Step1->Step2 Step2->Step3 Final Final Product: HCl Salt Step3->Final

Figure 1: Strategic sourcing and synthesis workflow for 3-hydroxy-3-(trifluoromethyl)azepane hydrochloride.

Protocol A: Deprotection of N-Boc Precursor (CAS 1823863-12-2)

Objective: Isolate the hydrochloride salt from the commercially available N-Boc intermediate.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate in minimal 1,4-dioxane or dichloromethane (DCM).

  • Acidification: Cool the solution to 0°C. Dropwise add 10.0 eq of 4M HCl in 1,4-dioxane .

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (stain with ninhydrin; the Boc group disappearance is distinct).

  • Isolation:

    • Precipitation: The HCl salt often precipitates as a white solid. Dilute with diethyl ether (

      
      ) to maximize precipitation.
      
    • Filtration: Filter the solid under inert atmosphere (nitrogen).

    • Drying: Dry under high vacuum to remove trace dioxane.

  • Validation: Verify via

    
     NMR (
    
    
    
    or DMSO-
    
    
    ). Look for the disappearance of the tert-butyl singlet (~1.4 ppm).
Protocol B: De Novo Synthesis from Azepan-3-one

Objective: Synthesize the core scaffold if the N-Boc intermediate is unavailable.

  • Starting Material: Begin with Azepan-3-one hydrochloride (CAS 65326-54-7).[1]

  • N-Protection: Treat with

    
     and Triethylamine (TEA) in DCM to generate N-Boc-azepan-3-one.
    
  • Trifluoromethylation (The Ruppert-Prakash Reaction):

    • Reagents:

      
       (Trimethyl(trifluoromethyl)silane) and catalytic TBAF (Tetra-n-butylammonium fluoride) or CsF.
      
    • Mechanism:[2][3] The fluoride initiates the release of the nucleophilic

      
       equivalent, which attacks the ketone.
      
    • Procedure: To a solution of N-Boc-azepan-3-one in dry THF at 0°C, add

      
       (1.2 eq). Add TBAF (0.1 eq) slowly. The reaction yields the silyl ether intermediate.
      
  • Hydrolysis: Treat with aqueous HCl to cleave the silyl group and the Boc group simultaneously (or stepwise if the N-Boc form is desired).

Technical Analysis & Applications

Structural Dynamics

The 7-membered azepane ring is conformationally flexible, existing in a dynamic equilibrium between twist-chair and chair forms. The introduction of the bulky


 and 

groups at the C3 position creates a "gem-disubstituted effect" (Thorpe-Ingold effect), which restricts conformational mobility.
  • Lipophilicity: The

    
     group significantly increases 
    
    
    
    compared to the methyl analog, improving membrane permeability.
  • pKa Modulation: The electron-withdrawing nature of the

    
     group (inductive effect) lowers the pKa of the adjacent amine (if at C2) or the hydroxyl group. At C3, the effect on the ring nitrogen is attenuated but still present, potentially reducing basicity and improving oral bioavailability.
    
Medicinal Chemistry Utility

This scaffold acts as a bioisostere for:

  • Substituted Piperidines: Expanding the ring size can alter vector orientation in the binding pocket, potentially picking up new hydrophobic interactions via the extra methylene group.

  • Proline Mimetics: The constrained ring (though looser than proline) offers a unique specific spatial arrangement for peptidomimetics.

Key Application Areas:

  • Kinase Inhibitors: Azepane scaffolds have been successfully utilized in inhibitors for kinases such as PKC (e.g., Balanol analogues).[4]

  • GPCR Ligands: The increased lipophilicity aids in crossing the blood-brain barrier for CNS targets.

References

  • Synthesis Methodology: Champagne, P. A., et al. (2018).[5] Access to Enantio-enriched Substituted α-Trifluoromethyl Azepanes from L-Proline. Organic Letters, 20(16), 5019–5022. American Chemical Society.[5] [Link][5]

  • Mechanistic Insight: Lloyd-Jones, G. C., et al. (2019). Anion-Initiated Trifluoromethylation by TMSCF3. Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-(Trifluoromethyl)azepan-3-ol via Nucleophilic Trifluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group into saturated N-heterocycles is a high-value transformation in modern drug discovery.[1] The 3-(trifluoromethyl)azepan-3-ol  scaffold represents a strategic structural motif, offering a conformationally restricted 7-membered ring with a metabolically stable tertiary alcohol. This application note details the robust synthesis of this scaffold from 

-protected azepan-3-one
using the Ruppert-Prakash reagent (

).

Unlike standard Grignard additions, which often fail with enolizable ketones or suffer from steric hindrance, the nucleophilic trifluoromethylation described here relies on a fluoride-initiated anionic chain mechanism. This protocol ensures high chemoselectivity and reproducibility.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the nucleophilic addition of a "ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


" equivalent to the ketone carbonyl. Because free secondary amines are incompatible with the reagents, the nitrogen must be protected (typically Boc or Cbz).
Strategic Considerations:
  • Reagent Choice: Trimethyl(trifluoromethyl)silane (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) is used as the nucleophilic source.[2][3][4][5] It is non-volatile and easier to handle than gaseous 
    
    
    
    .
  • Initiator: A catalytic source of fluoride (TBAF or CsF) is required to trigger the reaction.[6][2]

  • Mechanism: The reaction proceeds via an anionic chain mechanism, not a simple concerted addition.[2][3] The immediate product is a silyl ether, which requires a separate hydrolysis step.

Pathway Visualization

G Start N-Boc-Azepan-3-one (Starting Material) Inter Silyl Ether Intermediate Start->Inter Cat. TBAF, THF, 0°C Reagent TMSCF3 (Ruppert-Prakash) Reagent->Inter CF3 Source Hydrolysis Acidic Hydrolysis (HCl/MeOH) Inter->Hydrolysis Product 3-(Trifluoromethyl) azepan-3-ol Hydrolysis->Product Deprotection

Figure 1: Strategic workflow for the conversion of azepan-3-one to the target trifluoromethyl alcohol.

Detailed Experimental Protocol

Materials & Reagents[2][4][5][6][7][8][9][10][11][12]
  • Substrate:

    
    -Boc-azepan-3-one (1.0 equiv). Note: If not commercially available, this is typically synthesized via ring expansion of 
    
    
    
    -Boc-4-piperidone or Dieckmann condensation.
  • Reagent:

    
     (1.2 – 1.5 equiv).
    
  • Initiator: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (0.05 – 0.10 equiv).

  • Solvent: Anhydrous THF (dried over molecular sieves).

  • Quench: 1 M HCl or saturated

    
    .
    
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)[7]
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Charge the flask with

    
    -Boc-azepan-3-one  (1.0 equiv) and dissolve in anhydrous THF (0.5 M concentration relative to ketone).
    
Step 2: Reagent Addition[8][9][10]
  • Cool the solution to 0°C using an ice bath. Critical: Lower temperatures (-20°C) may be required for highly enolizable substrates to prevent side reactions, though 0°C is standard for azepanones.

  • Add

    
      (1.2 equiv) via syringe. The solution should remain clear.
    
Step 3: Initiation (The "Spark")
  • Add TBAF (0.05 equiv, 5 mol%) dropwise.

  • Observation: A distinct color change (often yellowing) or a slight exotherm indicates initiation.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS. The ketone spot should disappear. The intermediate silyl ether is often stable and visible.

Step 4: Hydrolysis & Workup
  • Once the starting material is consumed, add 1 M HCl (2 equiv) or a solution of concentrated HCl in methanol to the reaction mixture. Stir vigorously for 30–60 minutes at RT.

    • Purpose: This cleaves the

      
      -TMS group to reveal the free alcohol.
      
  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate the organic layer.[8][11] Wash the aqueous layer 2x with EtOAc.

  • Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
Step 5: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Target Product:

    
    -Boc-3-(trifluoromethyl)azepan-3-ol.
    
    • Validation:

      
       NMR should show a singlet around -80 ppm.
      

Mechanistic Insight & Troubleshooting

The reaction does not proceed via a simple nucleophilic attack of


. It requires a nucleophilic initiator to generate a pentacoordinate silicon species, which releases the active 

species.[2]
Mechanism Diagram

Mechanism Step1 Initiation: F- attacks TMS-CF3 Step2 Pentacoordinate Siliconate [Me3Si(F)(CF3)]- Step1->Step2 Step3 CF3- Transfer to Ketone Forms Alkoxide Step2->Step3 Release of CF3- Step4 Propagation: Alkoxide attacks new TMS-CF3 Step3->Step4 Regenerates Active Species Step4->Step3 Chain Reaction Loop

Figure 2: The anionic chain mechanism. Note that the alkoxide generated in Step 3 acts as the initiator for subsequent cycles, making the reaction autocatalytic after initiation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent

hydrolyzes rapidly to

(gas) in the presence of water. Ensure rigorous drying of THF.
No Reaction "Stalled" initiationAdd another aliquot of TBAF (up to 10 mol%). Ensure reagents are fresh.
Side Products EnolizationIf the ketone is highly acidic, the basicity of the

equivalent may cause deprotonation. Cool to -78°C.
Silyl Ether Persists Incomplete HydrolysisThe

-TMS bond can be sterically hindered by the

group. Increase acid concentration or time during workup.

Scientific Grounding & References

The protocol above is synthesized from the foundational work of Prakash and Olah regarding nucleophilic trifluoromethylation, adapted specifically for cyclic heterocyclic ketones as seen in recent medicinal chemistry patent literature.

Key References
  • Foundational Methodology (The Ruppert-Prakash Reagent):

    • Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[3] Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3).[3] A trifluoromethide equivalent.[6][2][3][4][5][12][13] Journal of the American Chemical Society.[3][5]

    • [3]

  • Mechanistic Studies (Anionic Chain):

    • Lloyd-Jones, G. C., et al. (2019). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy. Journal of the American Chemical Society.[3][5]

  • Application to Heterocycles (General Protocols):

    • BenchChem Application Notes.[6] Protocols for Ketone Trifluoromethylation using the Ruppert-Prakash Reagent.

  • Azepan-3-one Precursor Synthesis:

    • Review of protocols for N-protected azepan-3-one synthesis via Dieckmann condensation.

Author's Note on Safety
  • Fluoride Sources: TBAF is hygroscopic; handle quickly or use a solution.

  • Pressure: While

    
     is liquid, inadvertent hydrolysis produces 
    
    
    
    gas. Do not seal the reaction vessel too tightly without pressure relief capability if moisture is suspected.

Sources

Application Note: Ring Expansion Protocols for Trifluoromethyl Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (homopiperidine) scaffold is an underutilized pharmacophore in medicinal chemistry, primarily due to the synthetic challenges associated with forming 7-membered nitrogenous rings.[1][2] When coupled with the trifluoromethyl (


) group—a critical motif for modulating lipophilicity (

), metabolic stability, and

—the synthetic difficulty increases exponentially due to the strong electron-withdrawing nature and steric bulk of the

moiety.

This guide details three validated protocols for synthesizing trifluoromethyl azepanes via ring expansion. Unlike standard catalog syntheses, these protocols address the specific regiochemical and thermodynamic challenges imposed by the fluorinated group.

Part 1: Strategic Analysis of the Challenge

The synthesis of


-azepanes is not merely a "scale-up" of piperidine chemistry.[1][3] The 

group introduces two critical failure modes in standard ring expansions:
  • Destabilization of Cationic Intermediates: In Schmidt or Beckmann rearrangements, the

    
     group destabilizes the forming carbocation/iminium species, often leading to stalled reactions or fragmentation rather than migration.
    
  • Regiochemical Bias: The inductive effect (

    
    ) of 
    
    
    
    directs nucleophilic attacks and migratory aptitudes, often yielding the undesired regioisomer.
Decision Matrix: Selecting the Right Protocol
Precursor AvailabilityTarget Substitution PatternRecommended ProtocolComplexity
L-Proline / Pyrrolidines

- or

-

(Chiral)
Protocol A: Aziridinium Expansion High (Stereocontrolled)
Nitrobenzenes Azepane Core (Scaffold Hopping)Protocol B: Photochemical Dearomatization Medium (Specialized Equipment)
Cyclic Ketones

-functionalized Azepanes
Protocol C: Chemo-Enzymatic / Schmidt Low (Scalable)

Part 2: Detailed Protocols

Protocol A: Regioselective Aziridinium Ring Expansion

Best for: Enantio-enriched


-trifluoromethyl azepanes.[4]
Basis:  This method leverages the strain energy of a bicyclic azetidinium intermediate derived from trifluoromethyl prolinols.
Mechanism of Action

The reaction proceeds via the formation of a bicyclic 1-azoniabicyclo[2.1.0]pentane intermediate. The


 group exerts a powerful directing effect, forcing nucleophilic attack at the bridgehead carbon that leads to the 7-membered ring (azepane) rather than the 6-membered ring (piperidine), contrary to standard steric predictions.
Reagents & Equipment[3]
  • Substrate: (S)-2-(Trifluoromethyl)pyrrolidine-1-ethanol derivative (derived from L-Proline).

  • Activator: Trifluoromethanesulfonic anhydride (

    
    ) or XtalFluor-E.
    
  • Nucleophile: Mild nucleophiles (e.g., acetate, azide, or electron-rich aromatics).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM), anhydrous,

    
    .
    
Step-by-Step Workflow
  • Activation: Dissolve the

    
    -(hydroxyethyl)-2-trifluoromethylpyrrolidine (1.0 equiv) in anhydrous DCM (
    
    
    
    ) under
    
    
    . Cool to
    
    
    .
  • Azetidinium Formation: Add DIPEA (2.0 equiv) followed by dropwise addition of

    
     (1.1 equiv). Stir for 30 minutes. Critical: The solution must remain cold to prevent decomposition of the strained azetidinium ion.
    
  • Ring Expansion: Add the nucleophile (e.g.,

    
     for azido-azepanes) (1.5 equiv) slowly.
    
  • Warming: Allow the reaction to warm to room temperature over 4 hours. The ring opening is driven by the release of ring strain and the thermodynamic stability of the azepane product.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Expert Insight: The regioselectivity is


 in favor of the azepane. The 

group renders the adjacent carbon electron-deficient, discouraging

attack at the

-position, thereby directing the nucleophile to the bridgehead carbon responsible for expansion.
Protocol B: Photochemical Dearomative Ring Expansion

Best for: Converting aromatic nitro precursors directly into azepanes (Skeletal Editing). Basis: A radical-mediated insertion of a nitrogen atom into a six-membered ring, followed by hydrogenation.

Reagents & Equipment[3]
  • Substrate: 4-(Trifluoromethyl)nitrobenzene or substituted analogs.

  • Photocatalyst: Organic dye (e.g., Thioxanthone) or blue LED setup (450-470 nm).

  • Reagent: Diethylamine (or secondary amine source) and

    
     (reductant).[3]
    
  • Solvent: Isopropanol/Acetone.

Step-by-Step Workflow
  • Preparation: In a Pyrex tube, mix the nitroarene (0.5 mmol), amine (4.0 equiv), and

    
     (4.0 equiv).
    
  • Irradiation: Irradiate with Blue LEDs (

    
    ) at room temperature for 18–24 hours.
    
    • Mechanism:[1][3][4][5][6][7] The nitro group is reduced to a singlet nitrene equivalent, which undergoes insertion into the aromatic ring to form a

      
      -azepine.
      
  • Reduction: The intermediate is an unsaturated azepine. To obtain the azepane, concentrate the mixture and subject it to hydrogenation (

    
    , 
    
    
    
    , 1 atm) in methanol for 6 hours.
  • Purification: Silica gel chromatography.

Safety Note: This reaction generates phosphine oxides and requires rigorous exclusion of oxygen during the photochemical step to prevent quenching of the triplet state sensitizer.

Protocol C: Schmidt Reaction of 4-(Trifluoromethyl)cyclohexanone

Best for: Large-scale preparation of the azepane lactam core. Basis: Acid-catalyzed insertion of nitrogen.

Mechanism & Regioselectivity

In 4-substituted cyclohexanones, the migration usually occurs to place the bulkier group anti to the carbonyl. However, with


, electronic repulsion often dictates migration of the bond away from the electron-withdrawing group, or yields a mixture. Optimization requires specific Lewis acids.
Step-by-Step Workflow
  • Reagents: 4-(Trifluoromethyl)cyclohexanone, Sodium Azide (

    
    ), Methanesulfonic acid (
    
    
    
    ).
  • Setup: Dissolve ketone in

    
     (
    
    
    
    ). Caution: Use a blast shield; hydrazoic acid is generated in situ.
  • Addition: Add

    
     (1.2 equiv) portion-wise at 
    
    
    
    .
  • Reaction: Stir at

    
     for 1 hour, then warm to 
    
    
    
    for 2 hours.
  • Quench: Pour onto ice/water. Neutralize with

    
     to pH 8.
    
  • Reduction: The product is a lactam (2-oxo-azepane). Reduce with

    
     in THF reflux to obtain the amine.
    

Part 3: Visualization of Pathways

Pathway 1: Aziridinium Ion Expansion Mechanism

The following diagram illustrates the critical regioselective step in Protocol A, where the


 group dictates the ring opening.

AziridiniumExpansion Start N-Hydroxyethyl 2-CF3-Pyrrolidine Act Activation (Tf2O/DIPEA) Start->Act -78°C Inter Bicyclic Azetidinium Intermediate (Highly Strained) Act->Inter Intramolecular Cyclization Attack Nucleophilic Attack (Regiocontrolled) Inter->Attack Strain Release Prod 3-CF3-Azepane (7-Membered Ring) Attack->Prod Path A (Major) CF3 Directing Effect Pip 3-CF3-Piperidine (6-Membered Ring) Attack->Pip Path B (Minor) Steric Control

Figure 1: Mechanistic pathway for the expansion of trifluoromethyl pyrrolidines.[4] The electron-withdrawing nature of the


 group disfavors path B, leading to high selectivity for the azepane (Path A).
Pathway 2: Photochemical Skeletal Editing

This diagram outlines the conversion of nitrobenzenes to azepanes via nitrene insertion.

PhotoExpansion Nitro 4-CF3-Nitrobenzene Excitation Blue LED (460nm) + Amine + P(OiPr)3 Nitro->Excitation Nitrene Singlet Nitrene Species Excitation->Nitrene Deoxygenation Insertion Ring Expansion (N-Insertion) Nitrene->Insertion Rearrangement Azepine 3H-Azepine (Unsaturated) Insertion->Azepine Hydro Hydrogenation (H2, Pd/C) Azepine->Hydro Final 4-CF3-Azepane Hydro->Final Saturation

Figure 2: Workflow for the photochemical "skeletal editing" of nitroarenes to saturated azepanes.

References

  • Masson, G., Rioton, S., Pardo, D. G., & Cossy, J. (2018).[2] Access to Enantio-enriched Substituted

    
    -Trifluoromethyl Azepanes from L-Proline.[4] Organic Letters, 20(16), 5019–5022. [Link]
    
  • Cochi, A., Pardo, D. G., & Cossy, J. (2011). Synthesis of 3-Substituted 3-(Trifluoromethyl)piperidines and Azepanes via Ring Expansion of 2-(Trifluoromethyl)prolinols. Organic Letters, 13(16), 4442–4445. [Link]

  • Ruffoni, A., et al. (2024).[1] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[1] Nature Chemistry, 16, 520–528. [Link]

  • Mori, K., et al. (2022). Catalytic Asymmetric Homologation of 4-Substituted Cyclohexanones with

    
    : Enantioselective Synthesis of 
    
    
    
    -Trifluoromethyl Cycloheptanones. Angewandte Chemie International Edition, 61(6), e202115098.[8] [Link]

Sources

Navigating the Deprotection of N-Boc-3-(trifluoromethyl)azepan-3-ol: A Guide to Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity, particularly in the protection of amine functionalities.[1][2] However, the successful cleavage of this protecting group is highly contingent on the substrate's molecular architecture. The deprotection of N-Boc-3-(trifluoromethyl)azepan-3-ol presents a unique set of challenges, arising from the confluence of a sterically demanding azepane ring, a tertiary alcohol, and an electron-withdrawing trifluoromethyl group at the C3 position. This guide provides an in-depth analysis of suitable deprotection reagents and detailed protocols, empowering researchers, scientists, and drug development professionals to navigate this critical synthetic transformation with confidence and precision.

The principal challenge in the deprotection of N-Boc-3-(trifluoromethyl)azepan-3-ol lies in the potential for acid-catalyzed side reactions involving the tertiary alcohol. Strong acidic conditions, typically employed for Boc removal, can promote elimination (dehydration) to form an undesired azepine alkene derivative. The electron-withdrawing nature of the trifluoromethyl group can further influence the reaction kinetics and the stability of potential cationic intermediates.[3] This application note will explore both traditional and milder deprotection strategies, providing a comparative analysis to guide the selection of the most appropriate method.

Mechanistic Considerations: The Double-Edged Sword of Acid Catalysis

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.[4][5] The reaction is initiated by protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond and facilitates the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.

Boc_Amine N-Boc-Amine Protonated_Boc Protonated N-Boc-Amine Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu+ Amine Free Amine Carbamic_Acid->Amine - CO2 tBu_cation tert-Butyl Cation Isobutylene Isobutylene tBu_cation->Isobutylene - H+ CO2 CO2 start Dissolve Substrate & Scavenger in DCM cool Cool to 0°C start->cool add_tfa Add TFA Dropwise cool->add_tfa monitor Monitor Reaction (TLC/LC-MS) add_tfa->monitor workup Quench and Neutralize monitor->workup extract Extract and Purify workup->extract end Isolated Product extract->end start Dissolve Substrate in Anhydrous Solvent add_hcl Add HCl/Dioxane at 0°C start->add_hcl react Stir at Room Temperature add_hcl->react monitor Monitor Reaction (TLC/LC-MS) react->monitor isolate Isolate HCl Salt or Neutralize monitor->isolate end Isolated Product isolate->end

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Polar Fluorinated Amino Alcohols Ticket ID: T-FZO-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Amphiphilic" Paradox

Welcome to the technical support center. You are likely here because your molecule is behaving contradictorily. Polar fluorinated amino alcohols present a unique purification challenge because they possess three conflicting physicochemical properties:

  • The Amine (Basic/Polar): Prone to streaking on silica due to silanol interactions.[1]

  • The Alcohol (Polar/H-Bonding): Increases water solubility, complicating aqueous workups.

  • The Fluorine (Lipophilic/Hydrophobic): Lowers surface energy and often reduces solubility in standard organic solvents (hydrocarbons), while simultaneously lowering the pKa of the amine.

This guide moves beyond standard protocols to address these specific molecular conflicts.

Module 1: Chromatography Troubleshooting

Issue: Severe Streaking/Tailing on Silica Gel

Diagnosis: The most common failure mode. The basic nitrogen interacts with acidic silanol (Si-OH) groups on the silica surface, while the fluorine atoms create a "slip" effect that prevents tight adsorption, resulting in broad, smeared bands rather than sharp peaks.

Protocol A: The "Pre-Buffered" Silica Method

Do not just add triethylamine (TEA) to your mobile phase; pre-saturate the column.

  • Slurry Preparation: Suspend silica gel in your starting non-polar solvent (e.g., Hexane or DCM) containing 1% Triethylamine (TEA) .

  • Packing: Pour the slurry and flush with 2 column volumes (CV) of the same solvent.

  • Elution: Run your gradient. You can often reduce the TEA content to 0.1% or remove it entirely in the mobile phase once the column is deactivated.

    • Why this works: The initial TEA flood blocks the active silanol sites before your compound ever sees them.

Protocol B: The "Ammonia Shift" (For Highly Polar Variants)

If TEA fails or forms difficult-to-remove salts, switch to an ammonia-based system.

  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (aq) .

  • Ratio: Start with 90:10:1.

  • Note: The water in the NH4OH helps deactivate silica, while the NH3 suppresses ionization of the amine.

Decision Logic: Choosing the Right Phase

Chromatography_Decision_Tree Start Start: Compound Streaking? Solubility Is it soluble in DCM? Start->Solubility NormalPhase Normal Phase (Silica) Solubility->NormalPhase Yes ReversePhase Reverse Phase (C18) Solubility->ReversePhase No (Water soluble) Modifier Add 1% TEA or NH4OH NormalPhase->Modifier Deactivate Silanols Buffer Use pH 9-10 Buffer (Ammonium Bicarbonate) ReversePhase->Buffer Suppress Ionization

Figure 1: Decision tree for selecting stationary phase and modifiers based on solubility and ionization.

Module 2: Extraction & pKa Manipulation

Issue: Compound Trapped in Aqueous Layer or Co-extracts with Impurities

Expert Insight: Fluorine is highly electronegative. When located beta or gamma to an amine, it withdraws electron density, lowering the pKa of the ammonium species significantly (often by 1-3 units compared to non-fluorinated analogues).

  • Standard Amine pKa: ~10-11[2]

  • Fluorinated Amine pKa: ~6-8[3]

This pKa shift is your purification lever. You can separate your fluorinated amine from non-fluorinated amine byproducts by exploiting this difference.

Protocol: The "pKa Window" Extraction

Goal: Selectively extract the fluorinated amine (weaker base) while leaving non-fluorinated amines (stronger bases) in the water.

  • Calculate/Estimate pKa: Assume your fluorinated amine has a pKa of ~7.5 (verify with ChemDraw/SciFinder if possible).

  • Adjust Aqueous pH: Bring the aqueous layer to pH 8.5 .

    • At pH 8.5: The Fluorinated amine (pKa 7.5) is largely deprotonated (neutral) -> Migrates to Organic Layer .

    • At pH 8.5: Impurity amines (pKa 10.5) are still protonated (charged) -> Stay in Aqueous Layer .

  • Solvent Choice: Use Ethyl Acetate or MTBE . Avoid DCM if the density difference is low due to heavy fluorination.

Data Summary: pKa Impact on Extraction

Compound TypeApprox pKaState at pH 8.5Partition Preference
Non-Fluorinated Amine~10.5Protonated (Ionized)Aqueous (Water)
Fluorinated Amine ~7.5 Deprotonated (Neutral) Organic (Extract)
Acidic Impurities~4.0Deprotonated (Ionized)Aqueous (Water)

Module 3: Specialized Techniques (Fluorous SPE)

Issue: "Greasy" Impurities and Close Eluters

If your molecule contains a perfluoroalkyl chain (e.g., C6F13 or larger), standard chromatography is inefficient. Use Fluorous Solid Phase Extraction (F-SPE) .[4] This is the "silver bullet" for fluorinated compounds.

Protocol: F-SPE Workflow

Stationary Phase: Fluorous Silica (silica bonded with perfluorooctylethylsilyl groups).[4]

  • Condition: Wash cartridge with 90% Methanol (fluorophobic) followed by 100% Methanol (fluorophilic).

  • Load: Dissolve crude mixture in a minimum amount of DMF or MeOH . Load onto the cartridge.

  • Fluorophobic Wash (The Cleanup): Elute with 80:20 MeOH:H2O .[3]

    • Result: Non-fluorinated organic impurities elute immediately. Your compound sticks.

  • Fluorophilic Elution (The Recovery): Elute with 100% Methanol or THF .

    • Result: Your fluorinated amino alcohol releases.

FSPE_Workflow Load Load Sample (in DMF) Wash Wash 80% MeOH (Fluorophobic) Load->Wash Retain F-Compound Retained Wash->Retain Waste Organic Impurities to Waste Wash->Waste Non-F Impurities Elute Elute 100% MeOH (Fluorophilic) Retain->Elute Product Pure Product Elute->Product

Figure 2: Fluorous Solid Phase Extraction (F-SPE) workflow for separating fluorinated species.

Module 4: Crystallization

Issue: Oiling Out Instead of Crystallizing

Polar fluorinated compounds often form "oils" because the fluorinated tails disrupt the crystal lattice packing of the polar heads.

Troubleshooting Guide
  • The "Cloud Point" Method:

    • Dissolve the oil in minimal hot Isopropyl Alcohol (IPA) .

    • Add hot Heptane dropwise until persistent cloudiness appears.

    • Add one drop of IPA to clear it.

    • Cool very slowly (wrap flask in foil/towel).

  • Vapor Diffusion (For small scale):

    • Dissolve compound in a small vial of Methanol .

    • Place this open vial inside a larger jar containing DCM or Pentane .

    • Cap the large jar. The non-polar solvent vapors will slowly diffuse into the methanol, forcing crystallization without oiling.

FAQ: Quick-Fire Troubleshooting

Q: My compound is volatile. How do I remove the solvent without losing product? A: Fluorinated amines can be surprisingly volatile. Do not use high-vacuum pumps for extended periods. Form the HCl or TFA salt immediately after purification; the salt form is non-volatile and stable.

Q: I can't see my compound on TLC. UV is active but weak. A: Fluorine does not enhance UV absorption. If you lack an aromatic ring, UV is useless. Use Iodine stain (universally active for amines) or Ninhydrin (specific for primary/secondary amines). For fluorinated chains, KMnO4 often works well as the C-F bonds alter the oxidation potential of the neighbors.

Q: The NMR shows broad peaks. A: This is likely due to restricted rotation caused by the bulky fluorine groups or hydrogen bonding. Run the NMR at 50°C or add a drop of D2O to exchange the OH/NH protons, which often sharpens the carbon backbone signals.

References

  • BenchChem. (2025).[5][6] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.[7] Retrieved from

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity.ChemMedChem, 2(8), 1100-1115. (Cited for pKa shifts).
  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Fluorine Chemistry.Synlett, 2001(09), 1488-1496.
  • Zhang, W. (2009). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis.Chemical Reviews, 109(2), 749–795. Retrieved from

Sources

Validation & Comparative

Comparative Guide: 19F NMR Characterization of Trifluoromethylated Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Shifts of Trifluoromethylated Azepane Rings Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of trifluoromethylated azepanes (7-membered nitrogen heterocycles), focusing on the diagnostic utility of


F NMR spectroscopy  for structural validation. In drug discovery, azepanes are privileged scaffolds, but their conformational flexibility makes structural assignment challenging.

This guide compares the 2-trifluoromethyl azepane motif against its synthetic precursors (pyrrolidines) and 6-membered analogs (piperidines). It establishes


F NMR chemical shifts as the primary metric for monitoring ring expansion reactions and determining stereochemical purity.

Mechanistic Insight: The Conformational Landscape

Unlike rigid 5-membered rings (pyrrolidines) or chair-locked 6-membered rings (piperidines), azepane rings exist in a dynamic equilibrium between twist-chair and twist-boat conformations. The introduction of a bulky trifluoromethyl (


) group biases this equilibrium to minimize 1,3-diaxial-like interactions.
The "Fluorine Lock" Effect

The


F chemical shift (

) is hypersensitive to the local electronic environment and van der Waals contacts. In azepanes:
  • Pseudo-Equatorial

    
    :  Experiences less steric compression, typically resulting in a downfield shift (closer to -60 ppm).
    
  • Pseudo-Axial

    
    :  Experiences shielding from transannular hydrogens, often resulting in an upfield shift (closer to -80 ppm).
    

This conformational bias is the "product performance" metric that allows researchers to distinguish between regioisomers and diastereomers without needing X-ray crystallography.

Comparative Analysis: Chemical Shift Data

The following data compares the


F NMR signatures of the 7-membered azepane product against its standard alternatives (5- and 6-membered rings).
Table 1: Ring Size vs. F Chemical Shift ( )

Data referenced to


 (

ppm) in

.[1]
Ring SizeCompound ClassPosition of

Typical

(ppm)
Diagnostic Note
5-Membered Pyrrolidine (Precursor)C2 (

to N)
-74.0 to -76.5 Alternative: Starting material. Signal is typically sharp due to fast envelope exchange.
6-Membered Piperidine (Analog)C2 (

to N)
-72.0 to -74.5 Alternative: Standard pharmacophore. Shift is distinct from azepane.
7-Membered Azepane (Product) C2 (

to N)
-68.3 to -68.8 Product: Distinct downfield shift (+6 to +8 ppm) vs. precursor indicates successful ring expansion.
7-Membered AzepaneC3 / C4 (

to N)
-70.0 to -72.5 Isomers where

is distal to the nitrogen electron-withdrawing effect.

Key Insight: The reaction progress of a ring expansion (Pyrrolidine


 Azepane) can be quantified by integrating the decay of the signal at -75 ppm  and the growth of the product signal at -68 ppm .
Table 2: Stereochemical Discrimination (Diastereomers)

For 2-trifluoromethyl-4-substituted azepanes.

Isomer ConfigurationRelative

(ppm)
Interpretation
Isomer A (Major)

(e.g., -68.30)
Thermodynamically favored conformer (often

equatorial).
Isomer B (Minor)

(e.g., -68.73)
Kinetically trapped or less stable conformer.

(Separation)
0.4 - 1.0 ppm Sufficient resolution for calculating Diastereomeric Ratio (dr) via integration.

Visualizing the Workflow

The synthesis and analysis of these scaffolds rely on a specific ring-expansion pathway. The diagram below illustrates the logical flow from precursor to validated product, highlighting the critical NMR checkpoints.

AzepaneWorkflow Precursor Trifluoromethyl Pyrrolidine (5-Ring) Intermediate Bicyclic Azetidinium Ion (Transient) Precursor->Intermediate Ring Expansion Reagent Product Trifluoromethyl Azepane (7-Ring) Intermediate->Product Nucleophilic Attack NMR_Check 19F NMR Validation Target: -68.3 ppm Product->NMR_Check Sample Prep (CDCl3) NMR_Check->Precursor Signal at -75 ppm? (Incomplete Rxn)

Figure 1: Synthetic workflow for accessing 2-trifluoromethyl azepanes, showing the critical NMR validation step.

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Sample Preparation
  • Concentration: Dissolve 5–10 mg of the crude azepane mixture in 0.6 mL of

    
     .
    
    • Why:

      
       is non-polar, minimizing solvent-solute hydrogen bonding that can broaden 
      
      
      
      signals.
  • Internal Standard: Add 10

    
    L of a 0.1 M solution of 
    
    
    
    -trifluorotoluene
    (
    
    
    ppm).
    • Validation: This provides a reference peak that does not overlap with the azepane region (-68 to -75 ppm).

Acquisition Parameters (Bruker/Varian 400 MHz equivalent)
  • Pulse Sequence: zgfig (Inverse gated decoupling) or standard coupled fluorine.

    • Note: Decoupling protons (

      
      H) simplifies the 
      
      
      
      signal from a complex multiplet to a singlet, maximizing signal-to-noise (S/N) for integration.
  • Spectral Width (SW): 200 ppm (-20 to -220 ppm).

  • Transmitter Offset (O1P): -100 ppm.

  • Relaxation Delay (D1): 5.0 seconds .

    • Critical:

      
       groups on heterocycles have long 
      
      
      
      relaxation times (1–3s). A short D1 (<1s) will saturate the signal, leading to inaccurate integration of diastereomers.
  • Scans (NS): 64 (sufficient for >95% purity checks).

Data Processing
  • Phasing: Apply manual phase correction.

    
     signals can suffer from significant baseline roll if the delay is too short.
    
  • Referencing: Set the internal standard (

    
    -trifluorotoluene) to -63.72 ppm .
    
  • Integration: Integrate the region from -68.0 to -69.0 ppm (Product) and -74.0 to -76.0 ppm (Unreacted Pyrrolidine).

References

  • Source: National Institutes of Health (NIH)

    
    -trifluoromethyl azepanes.
    
    
  • Conformational Regulation of Substituted Azepanes Source: Royal Society of Chemistry (RSC) Context: Explains the "fluorine lock" effect and how monofluorination biases the conformational equilibrium of 7-membered rings.

  • 19F NMR Chemical Shifts and Coupling Constants Source: UCSB NMR Facility Context: Authoritative table for general fluorine shifts, used to valid

    
     vs. Ar-F signals.
    
    
  • Benchtop 19F NMR Optimization of Trifluoromethyl Heterocycles Source: MDPI Context: Provides comparative data for trifluoromethylated nitrogen heterocycles and keto-enol equilibrium shifts.

Sources

Crystal structure analysis of 3-(trifluoromethyl)azepan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of 3-(trifluoromethyl)azepan-3-ol hydrochloride Content Type: Publish Comparison Guide

A Methodological Comparison for Drug Development Professionals

Executive Summary In modern medicinal chemistry, the azepane (7-membered amine) ring is a privileged scaffold, yet its conformational flexibility presents a significant analytical challenge.[1] When functionalized with a trifluoromethyl (


) group and a hydroxyl moiety at the C3 position, the molecule This compound  becomes a critical case study in structural elucidation.

This guide compares the three primary methodologies for analyzing this structure: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Modeling (DFT) . We evaluate these "alternatives" not as competing products, but as competing strategies for defining the performance of this pharmaceutical intermediate.

Part 1: The Analytical Challenge

The core difficulty in analyzing this compound lies in the competition between the flexible seven-membered ring and the stereoelectronic locking effect of the


 group.
  • The Product: 3-(trifluoromethyl)azepan-3-ol HCl

    • Key Feature: The bulky, electron-withdrawing

      
       group lowers amine basicity (
      
      
      
      vs. parent azepane) and induces specific ring puckering (twist-chair vs. twist-boat).
    • Critical Quality Attribute: Absolute configuration (R/S) at the C3 quaternary center.

  • The Control: Azepan-3-ol HCl (Non-fluorinated)

    • Behavior: Highly flexible, often disordered in crystal lattices, hygroscopic.

Part 2: Strategic Comparison of Analytical Methods

This section compares the "performance" of analytical techniques in resolving the structure of the target molecule.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard

SC-XRD is the only method capable of providing the absolute configuration and precise conformational lock induced by the


 group.
  • Mechanism: Diffraction of X-rays by a single, ordered lattice to map electron density.

  • Performance on Target:

    • Resolution: Atomic level (< 0.8 Å).

    • Stereochemistry: Unambiguous determination of the C3 chiral center using anomalous dispersion (especially with Cu

      
       radiation due to Cl/F atoms).
      
    • Conformation: Reveals the specific "chair-twist" or "boat-twist" geometry stabilized by the

      
       dipole.
      
  • Limitation: Requires a high-quality single crystal (0.1–0.3 mm), which is difficult to grow for flexible azepane salts.

Method B: Powder X-Ray Diffraction (PXRD)

Status: The High-Throughput Screen

PXRD is the "Process Control" alternative. It cannot solve the structure ab initio easily but is superior for batch consistency.

  • Mechanism: Diffraction from randomly oriented microcrystallites.

  • Performance on Target:

    • Fingerprinting: Instantly identifies polymorphs (e.g., Form I vs. Form II).

    • Crystallinity: Quantifies amorphous content (common in HCl salts of flexible amines).

    • Throughput: Rapid (< 30 mins/sample).

  • Limitation: Cannot determine absolute configuration or detailed ring puckering parameters.

Method C: DFT & NMR Analysis

Status: The Virtual/Solution Alternative

When crystals fail to grow, Computational Chemistry (DFT) combined with Solution NMR provides a predictive model.

  • Mechanism: Quantum mechanical optimization of geometry + time-averaged solution signals (

    
     NMR).
    
  • Performance on Target:

    • Dynamics: Predicts the energy barrier between ring conformers.

    • Basicity Prediction: Calculates the impact of

      
       on the nitrogen lone pair availability.
      
  • Limitation: Theoretical only; does not reflect solid-state packing forces (hydrogen bonding networks).

Part 3: Comparative Performance Data

The following table contrasts the output quality of these methods specifically for 3-(trifluoromethyl)azepan-3-ol HCl .

FeatureSC-XRD (Method A) PXRD (Method B) DFT/NMR (Method C)
Primary Output 3D Atomic Coordinates (CIF)Diffractogram (2

peaks)
Energy Minima & Chemical Shifts
Stereochem (R/S) Definitive (Flack Parameter)Inferential (requires reference)Indirect (requires chiral derivatization)
Sample Req. Single Crystal (

mm)
Powder (

mg)
Solution/Virtual
Time to Result 24–48 Hours (inc. growth)30 Minutes1–5 Days (Calculation time)
Cost Efficiency Low (High labor)High Medium
Suitability R&D / IP Registration QC / Batch Release Early Drug Design

Part 4: Detailed Experimental Protocols

Protocol 1: Crystallization of the HCl Salt

Objective: To grow diffraction-quality crystals of the flexible azepane salt.

  • Dissolution: Dissolve 50 mg of 3-(trifluoromethyl)azepan-3-ol free base in 2 mL of anhydrous ethanol.

  • Salt Formation: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C. A white precipitate (amorphous) will form immediately.

  • Redissolution: Add minimal methanol dropwise with gentle heating (40°C) until the precipitate just dissolves.

  • Vapor Diffusion (The Critical Step):

    • Place the methanol solution in a small inner vial.

    • Place this vial inside a larger jar containing Ethyl Acetate (antisolvent).

    • Seal tightly and leave undisturbed at 4°C for 7–14 days.

  • Harvesting: Colorless block-like crystals should form. Mount immediately in Paratone oil to prevent desolvation.

Protocol 2: SC-XRD Data Collection
  • Mounting: Select a crystal with sharp edges (approx

    
     mm).
    
  • Temperature: Cool to 100 K using a nitrogen stream. Crucial: Flexible rings like azepane exhibit high thermal motion; room temperature data will likely be unresolvable.

  • Source: Use Cu

    
     radiation  (
    
    
    
    Å). The presence of Chlorine and Fluorine provides sufficient anomalous scattering to determine absolute configuration.
  • Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL). Pay attention to the disorder in the azepane ring carbons (C4/C5/C6 often require split-site modeling).

Part 5: Workflow Visualization

The following diagram illustrates the decision-making pathway for characterizing this molecule.

StructuralAnalysis Start Synthesis of 3-(trifluoromethyl)azepan-3-ol SaltForm HCl Salt Formation Start->SaltForm CheckSolid Is Solid Crystalline? SaltForm->CheckSolid PXRD Run PXRD (Method B) Check Phase Purity CheckSolid->PXRD Yes (Powder) Recryst Recrystallization (Vapor Diffusion) CheckSolid->Recryst No (Amorphous/Oil) PXRD->Recryst Low Crystallinity Result Final Structural Model (CIF + Absolute Config) PXRD->Result Batch QC Pass SCXRD Run SC-XRD (Method A) @ 100 K Recryst->SCXRD Single Crystal Found DFT Run DFT/NMR (Method C) Conformational Search Recryst->DFT Crystal Growth Fails SCXRD->Result DFT->Result Predictive Model

Caption: Decision matrix for structural elucidation. SC-XRD is prioritized for absolute configuration, while PXRD serves as the intermediate quality gate.

Part 6: Scientific Rationale (Causality)

Why does the


 group matter? 
In the non-fluorinated azepan-3-ol , the 7-membered ring undergoes rapid pseudorotation between chair, twist-chair, and boat forms. This makes the crystal lattice disordered and the drug's binding affinity unpredictable (entropic penalty).
The introduction of the 3-trifluoromethyl group  creates a "Gauch Effect" and a strong dipole.
  • Causality: The high electronegativity of Fluorine prefers to be gauche to the ring nitrogen lone pair or the hydroxyl group, locking the ring into a specific Twist-Chair conformation.

  • Result: This pre-organized conformation often leads to higher binding affinity in biological targets but makes the salt form less soluble and more crystalline than the non-fluorinated analog.

Why HCl? The


 group is electron-withdrawing, significantly lowering the 

of the azepane nitrogen (estimated

vs

for unsubstituted azepane). A strong acid like HCl is required to ensure complete protonation and stable lattice formation. Weaker acids (fumaric, tartaric) may result in unstable co-crystals or oils.

References

  • Azepane Scaffolds in Drug Discovery: Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry.

  • Conformational Analysis of Fluorinated Rings: Champagne, P. A., et al. (2015). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry.

  • Basicity Trends in Trifluoromethyl Amines: Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

  • Crystallography of Flexible Salts: Steed, J. W. (2013). The role of co-crystals in pharmaceutical design. Trends in Pharmacological Sciences.

  • Synthesis of Trifluoromethylated Azepanes: Kiss, L., et al. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Closure. The Chemical Record.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Fluorinated Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers in Drug Development

In the landscape of modern medicinal chemistry, the azepane scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its conformational flexibility and synthetic accessibility.[1][2] The strategic introduction of fluorine into these scaffolds can dramatically enhance pharmacological properties, including metabolic stability, receptor binding affinity, and bioavailability. Consequently, the precise structural characterization of these fluorinated molecules is a critical step in the drug development pipeline.

Mass spectrometry stands as an indispensable tool for this purpose. However, the introduction of a highly electronegative fluorine atom significantly alters the fragmentation behavior of the azepane ring, creating unique challenges and opportunities for structural elucidation. This guide provides an in-depth comparison of the fragmentation patterns of fluorinated azepanes, offering field-proven insights and experimental protocols to aid researchers in their analytical endeavors.

Fundamental Principles: Fragmentation of the Azepane Core

Before examining the effects of fluorination, it is crucial to understand the foundational fragmentation pathways of the parent azepane ring under mass spectrometric conditions, typically using Electron Ionization (EI).

For cyclic amines, the fragmentation is primarily dictated by the nitrogen atom.[3][4] The most characteristic pathway is alpha-cleavage , where the bond between the alpha-carbon (C2 or C7) and the adjacent carbon (C3 or C6) is broken. This results in the formation of a stable, resonance-stabilized iminium ion. Another significant pathway involves the initial loss of a hydrogen atom from the alpha-carbon, followed by ring cleavage.[3][5]

The key fragmentation pathways for an unsubstituted N-H azepane (Molecular Weight: 99.17 g/mol ) include:

  • Alpha-Cleavage: Leading to the loss of an ethyl radical (•C2H5) to form a fragment at m/z 70.

  • Ring Cleavage: Complex rearrangements following initial ionization can lead to the loss of alkene molecules.[3]

  • Loss of Hydrogen: A peak at [M-1]+ is often observed, corresponding to the loss of a hydrogen atom from the carbon adjacent to the nitrogen.[3]

The Fluorine Factor: How Electronegativity Governs Fragmentation

The introduction of a fluorine atom imposes a strong inductive effect, altering electron density across the azepane ring and influencing which bonds are most likely to break. This leads to distinct fragmentation patterns compared to the non-fluorinated analog. Two hallmark fragmentation events for fluorinated organic compounds are the loss of a fluorine radical (M-19) and the elimination of a neutral hydrogen fluoride molecule (M-20).[5]

The position of the fluorine atom on the azepane ring is the critical determinant of the resulting mass spectrum. We will now compare the expected fragmentation patterns for 2-fluoro-, 3-fluoro-, and 4-fluoroazepane.

Comparative Fragmentation Analysis of Fluorinated Azepane Isomers

The following sections dissect the hypothesized, yet mechanistically sound, fragmentation pathways for positional isomers of fluoroazepane. These pathways are derived from the fundamental principles of amine fragmentation and the known behavior of organofluorine compounds in mass spectrometry.[3][5][6]

With fluorine at the C2 position, directly adjacent to the nitrogen, the inductive effect is maximized at the primary site of ionization.

  • Dominant Pathway - Loss of HF: The proximity of the acidic N-H proton and the C2-fluorine facilitates a facile 1,3-elimination of hydrogen fluoride (HF), resulting in a strong peak at [M-20] . This is often a highly favored pathway for compounds with fluorine at a beta-position to a heteroatom with a labile hydrogen.

  • Alpha-Cleavage (C2-C3): Cleavage of the C2-C3 bond is significantly influenced. The electron-withdrawing fluorine atom can destabilize a positive charge on C2, potentially suppressing this pathway compared to unsubstituted azepane. However, if it occurs, it would lead to a fluorine-containing iminium ion.

  • Alpha-Cleavage (C6-C7): Cleavage at the other side of the nitrogen remains a viable pathway, leading to a fragment resulting from the loss of a C5H9F• radical.

When fluorine is at the C3 position, its influence on the initial alpha-cleavage is more remote but still significant.

  • Primary Fragmentation - Ring Cleavage: The most probable initial fragmentation is cleavage of the C-C bond beta to the nitrogen (C3-C4 bond). This is driven by the nitrogen, but the subsequent fragmentation is directed by the fluorine. A common subsequent step is the loss of a C2H3F• fragment.

  • Loss of HF: Elimination of HF is still possible, though potentially less favorable than in the 2-fluoro isomer, as it would require a more complex rearrangement. The resulting [M-20] peak may be of lower intensity.

  • Characteristic Ion: A key diagnostic fragment can arise from cleavage of the C2-C3 and C4-C5 bonds, leading to the formation of a stable fluoro-substituted allyl cation.

With the fluorine atom at the C4 position, its electronic influence on the nitrogen-directed alpha-cleavage is weakest among the three isomers.

  • Competing Pathways: The fragmentation pattern will likely be a hybrid of standard azepane ring cleavage and fluorine-directed pathways. Alpha-cleavage at C2-C3 is expected to be prominent, similar to the parent molecule.

  • Remote Rearrangements: The loss of HF ([M-20]) would require a more extensive hydrogen rearrangement (e.g., a 1,5-hydrogen shift) to bring a hydrogen atom into proximity with the fluorine atom, making this a less probable, but still possible, event.

  • Diagnostic Fragments: Look for fragments arising from the cleavage of the ring at the C-C bonds adjacent to the fluorine-bearing carbon (C3-C4 and C4-C5), leading to the expulsion of a neutral C3H5F fragment.

Summary of Predicted Key Fragments

The following table provides a comparative summary of the expected key ions for distinguishing between fluoroazepane isomers.

Compound Molecular Ion (m/z) Primary Fragmentation Ion(s) (m/z) Proposed Structure / Loss Rationale for Distinction
Azepane9970[M - C2H5•]+Classic alpha-cleavage.
2-Fluoroazepane11797[M - HF]+•Highly favored 1,3-elimination of HF due to fluorine's proximity to the N-H group. This is expected to be the base peak.
3-Fluoroazepane117Varies (e.g., 70, 47)Ring fragmentation productsFragmentation is initiated by the nitrogen but directed by the more distant fluorine, leading to complex ring opening. The [M-HF]+• peak is likely present but less intense than in the 2-fluoro isomer.
4-Fluoroazepane11788, 70[M - C2H5•]+, [M - C2H4F•]+Exhibits fragmentation more similar to the parent azepane (alpha-cleavage), with additional pathways involving the remote fluorine. The [M-HF]+• peak is expected to be minor.

Visualizing the Fragmentation Pathways

The logical flow of fragmentation can be best understood through pathway diagrams. The following diagrams, rendered in DOT language, illustrate the primary proposed fragmentation mechanisms for each isomer.

Experimental Workflow

First, a generalized workflow for the analysis of these compounds is presented.

G cluster_prep Sample Preparation cluster_analysis GC-MS or LC-MS/MS Analysis cluster_data Data Interpretation prep Dissolve Fluorinated Azepane in Solvent (e.g., Methanol) inj Injection into GC or LC System prep->inj ion Ionization (EI or ESI) inj->ion ms1 MS1 Scan (Detect Molecular Ion) ion->ms1 cid Collision-Induced Dissociation (CID) ms1->cid spec Generate Mass Spectrum ms1->spec ms2 MS2 Scan (Detect Fragment Ions) cid->ms2 ms2->spec interp Identify Key Fragments & Propose Structure spec->interp G parent [2-Fluoroazepane]+• (m/z 117) frag1 [M - HF]+• (m/z 97) parent->frag1 - HF (Dominant)

Caption: Dominant loss of HF from 2-fluoroazepane.

Fragmentation of 3-Fluoroazepane

G parent [3-Fluoroazepane]+• (m/z 117) frag1 [Ring-Opened Intermediate] parent->frag1 β-cleavage frag3 [M - HF]+• (m/z 97) parent->frag3 - HF (Rearrangement) frag2 [M - C2H3F]+• (m/z 71) frag1->frag2 - C2H3F

Caption: Plausible fragmentation of 3-fluoroazepane.

Fragmentation of 4-Fluoroazepane

G parent [4-Fluoroazepane]+• (m/z 117) frag1 [M - C2H5•]+ (m/z 88) parent->frag1 α-cleavage (C6-C7) frag2 [M - C2H4F•]+ (m/z 70) parent->frag2 α-cleavage (C2-C3)

Caption: Competing α-cleavage in 4-fluoroazepane.

Experimental Protocol: A Self-Validating System

This section provides a robust, generalized protocol for acquiring high-quality mass spectra of novel fluorinated azepanes using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common technique for such small molecules.

Objective: To obtain a reproducible EI mass spectrum that clearly shows the molecular ion and diagnostic fragment ions.

Instrumentation: Standard GC system coupled to a single quadrupole or ion trap mass spectrometer.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the fluorinated azepane derivative.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., methanol or ethyl acetate). The choice of solvent is critical; it must not co-elute with the analyte.

    • Vortex until fully dissolved to create a 1 mg/mL stock solution.

    • Prepare a working solution of ~10 µg/mL by serial dilution. Causality: This concentration is typically sufficient to produce a strong signal without overloading the column or detector.

  • GC Parameters:

    • Injector: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) to prevent peak tailing. Set temperature to 250 °C. Causality: This temperature ensures rapid volatilization of the analyte without thermal degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane). Causality: A non-polar column separates based on boiling point, which is generally effective for these types of isomers.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C. Causality: This program provides good separation of the analyte from solvent and any minor impurities.

  • Mass Spectrometer Parameters (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV. Causality: This is the standard energy for EI, which induces reproducible fragmentation and allows for comparison with established spectral libraries.

    • Mass Range: Scan from m/z 40 to 250. Causality: This range will capture the expected molecular ion and all significant fragments without collecting unnecessary low-mass solvent data.

    • Scan Speed: Set for a minimum of 10-15 scans across the chromatographic peak to ensure accurate representation of the spectrum.

  • Self-Validation and QC:

    • Blank Injection: Before running the sample, inject a solvent blank to ensure the system is clean and free of interfering peaks.

    • Peak Shape: The resulting chromatographic peak for the analyte should be symmetrical. A tailing peak may indicate active sites in the injector liner or column, which can be addressed with silylation or liner replacement.

    • Reproducibility: Inject the sample in triplicate to ensure that the retention time and relative abundances of the fragment ions are consistent. The relative standard deviation (RSD) for the ratios of key fragments should be less than 15%.

Conclusion and Future Outlook

The fragmentation of fluorinated azepanes is a predictable yet nuanced process governed by the interplay between the nitrogen atom's influence and the powerful inductive effect of fluorine. By understanding the foundational principles of alpha-cleavage in cyclic amines and the characteristic losses of F• and HF from organofluorine compounds, researchers can confidently distinguish between positional isomers. The 2-fluoro isomer is readily identified by its dominant [M-20] peak, while the 4-fluoro isomer often mirrors the alpha-cleavage patterns of the parent azepane. The 3-fluoro isomer typically presents a more complex pattern indicative of intricate ring cleavage mechanisms.

This guide provides a framework for both predicting and experimentally verifying these fragmentation patterns. As new fluorinated azepane derivatives are synthesized in the quest for novel therapeutics, these principles will remain a cornerstone of their analytical characterization, enabling faster and more accurate structure elucidation in the drug discovery process.

References

  • Whitman People. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814. doi: 10.1002/rcm.3274. Available from: [Link]

  • Gao, Y., et al. (n.d.). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. Available from: [Link]

  • Whitman People. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons. National Bureau of Standards. Available from: [Link]

  • ResearchGate. (2016). Could any one suggest the effect of fluorine in mass spectrometry? Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

Sources

A Comparative Bioactivity Analysis: 3-CF3-Azepane vs. 3-CF3-Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties, ultimately enhancing its drug-like characteristics. The trifluoromethyl (CF3) group, in particular, is a powerful tool for improving metabolic stability, lipophilicity, and binding affinity. W[1][2]hen this substituent is introduced into saturated nitrogen heterocycles like piperidine and azepane, it can lead to significant changes in their biological activity. This guide provides a detailed comparative analysis of 3-CF3-azepane and 3-CF3-piperidine derivatives, offering insights into their synthesis, conformational preferences, and reported bioactivities, supported by experimental data and established protocols.

Introduction: The Strategic Role of Trifluoromethylated Azaheterocycles

Piperidine and azepane rings are prevalent structural motifs in a vast number of pharmaceuticals and bioactive natural products. T[3][4][5]heir saturated, three-dimensional structures provide ideal frameworks for the spatial presentation of pharmacophoric features. The introduction of a trifluoromethyl group at the 3-position of these rings can profoundly influence their properties in several ways:

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. *[1] Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an increased half-life of the drug. *[1] Conformational Control: The steric bulk and electronic properties of the CF3 group can influence the conformational equilibrium of the piperidine or azepane ring, locking it into a bioactive conformation.

  • pKa Modulation: The electron-withdrawing nature of the CF3 group can lower the pKa of the ring nitrogen, affecting its ionization state at physiological pH and its ability to engage in ionic interactions with biological targets.

[6]While both 3-CF3-piperidine and 3-CF3-azepane scaffolds offer these potential advantages, the difference in ring size—six-membered versus seven-membered—introduces distinct conformational and stereochemical nuances that can translate into significant differences in biological activity.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of the available data for the parent 3-(trifluoromethyl)piperidine and estimations for 3-(trifluoromethyl)azepane highlights key differences.

Property3-(Trifluoromethyl)piperidine3-(Trifluoromethyl)azepane (Estimated)Source
Molecular Formula C6H10F3NC7H12F3N
Molecular Weight 153.15 g/mol 167.17 g/mol
Density 1.154 g/mL at 25°C~1.1 g/mL
Boiling Point 74-75°C at 33 mmHgHigher than piperidine analog
XLogP3 (Lipophilicity) 1.877> 1.877

The larger size and increased number of carbon atoms in the azepane ring are expected to result in a higher molecular weight, boiling point, and lipophilicity compared to its piperidine counterpart. This increased lipophilicity of the azepane derivative could have implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Analysis: The Impact of Ring Flexibility

The biological activity of cyclic molecules is intimately linked to their preferred three-dimensional conformations. The piperidine and azepane rings, while both flexible, exhibit distinct conformational landscapes.

3-CF3-Piperidine: The Chair Conformation

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. A substituent at the 3-position can exist in either an axial or equatorial orientation. The bulky trifluoromethyl group will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational rigidity can be advantageous in drug design, as it pre-organizes the molecule for binding to its target.

3-CF3-Azepane: A More Complex Conformational Landscape

The seven-membered azepane ring is significantly more flexible than the piperidine ring and can adopt multiple low-energy conformations, including chair, boat, and twist-chair forms. T[7]he introduction of a substituent further complicates this equilibrium. This conformational flexibility can be a double-edged sword. On one hand, it allows the molecule to adapt to the shape of a binding pocket, potentially leading to higher affinity. On the other hand, the entropic cost of adopting a specific bioactive conformation can be higher, potentially reducing binding affinity.

Diagram: Conformational Equilibrium of 3-CF3-Piperidine and 3-CF3-Azepane

G cluster_piperidine 3-CF3-Piperidine cluster_azepane 3-CF3-Azepane p_eq Equatorial CF3 (Favored) p_ax Axial CF3 (Disfavored) p_eq->p_ax Ring Flip a_chair Chair a_twist Twist-Chair a_chair->a_twist Interconversion a_boat Boat a_twist->a_boat Interconversion a_boat->a_chair Interconversion G start Substituted Cyclohexene step1 Dihydroxylation (OsO4, NMO) start->step1 intermediate1 Diol Intermediate step1->intermediate1 step2 Oxidative Cleavage (NaIO4) intermediate1->step2 intermediate2 Dialdehyde step2->intermediate2 step3 Reductive Amination (CF3-Amine, NaBH3CN) intermediate2->step3 end 3-CF3-Azepane Derivative step3->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(Trifluoromethyl)azepan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 3-(Trifluoromethyl)azepan-3-ol hydrochloride, a compound of interest in drug development and chemical research. As researchers and scientists, our primary responsibility is to foster a culture of safety that protects both personnel and the integrity of our work. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action taken in the laboratory is informed and deliberate.

The toxicological properties of this compound have not been fully investigated[1]. Therefore, it must be handled with the assumption that it is hazardous. The recommendations herein are based on the chemical characteristics of its constituent functional groups: the trifluoromethyl moiety, the azepane heterocyclic ring, and its nature as a hydrochloride salt.

Immediate Safety Briefing: Core Hazards and Mandatory PPE

Before handling this compound, it is critical to recognize its potential hazards. The structure combines a trifluoromethyl group, which can impart toxicity, with an azepane (homopiperidine) core, a class of cyclic amines known for being corrosive and toxic[2]. The hydrochloride salt form suggests it is a corrosive material.

Primary Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage, potentially leading to blindness[1][3][4].

  • Harmful if Swallowed or Inhaled: May cause irritation or damage to the respiratory and digestive tracts[1][5].

  • Potential Organ Toxicity: The specific target organs are unknown, but related compounds show effects on the respiratory system and central nervous system[6][7].

Due to these risks, all work must be conducted within a certified chemical fume hood.[6][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is your primary defense against chemical exposure. The equipment specified below is mandatory for all procedures involving this compound.

PPE CategoryRecommended EquipmentSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles must be tightly fitting and compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield worn over goggles is required when handling larger quantities or during procedures with a high splash risk. This dual protection is crucial to prevent severe eye damage.[3][9]
Hand Protection Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves provide adequate protection for incidental contact.[6][9] For prolonged handling or immersion, consult the glove manufacturer's resistance guide. Always inspect gloves before use and use proper removal technique to avoid skin contamination.[1][10]
Body Protection Flame-Retardant Laboratory Coat & Chemical ApronA fully buttoned lab coat protects the skin and personal clothing.[9] A chemical-resistant apron should be worn over the lab coat when handling significant quantities. A complete protective suit may be necessary depending on the scale of the operation.[3]
Respiratory Protection NIOSH/CEN Approved RespiratorAn air-purifying respirator with an appropriate acid gas/organic vapor cartridge is required if there is any risk of aerosol generation or if work must be performed outside of a fume hood.[5][6] All users must be properly trained and fit-tested.[6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must cover the entire foot.[9] Perforated shoes or sandals are strictly prohibited in the laboratory environment.

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and contamination. The following protocol should be integrated into your standard operating procedures (SOPs).

Step 1: Preparation and Pre-Handling
  • Designate the Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[8]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present to avoid moving in and out of the containment area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.

  • Don PPE: Put on all required PPE as detailed in the table above before beginning any work.

Step 2: Weighing and Transfer
  • Container Handling: Keep the chemical container tightly closed when not in use.[5][11] If the compound is a solid, avoid generating dust.

  • Aliquotting: Carefully weigh the desired amount of the compound on a weigh boat or in a tared container. Use a spatula for transfers. Do not use a "pour" method, which can generate dust and increase spill risk.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of potential exothermic reactions. Always add acid to water, never the other way around.[6]

Step 3: Post-Handling and Decontamination
  • Clean Up: Decontaminate the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last and disposed of immediately.[10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5][6][10]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Designate Area in Fume Hood prep2 Assemble All Equipment prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh Compound Carefully prep4->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Chemical Reaction handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow for safely handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][12]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. For a small spill, contain the spillage with an inert absorbent material and place it in a sealed container for disposal. Do not let the product enter drains.[3] For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Compliant Waste Management

Improper disposal of chemical waste poses a significant environmental risk.[13] All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Segregation: Do not mix this waste with other waste streams.[14] Halogenated organic waste should often be collected separately.[8]

  • Containment: Collect all solid and liquid waste in a designated, properly labeled hazardous waste container. The container must be kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and list all chemical contents, including this compound.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is within the laboratory and under the control of the operator. Ensure secondary containment is used.[6][15]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program.[8][12] Never dispose of this chemical down the drain.[1][8]

G start Waste Generated (Solid or Liquid) decision_mixed Is waste mixed with other chemical streams? start->decision_mixed proc_segregate Segregate into a dedicated, 'Halogenated Organic Waste' container. decision_mixed->proc_segregate No proc_container Use designated 'Organic Liquid' or 'Solid Waste' container. decision_mixed->proc_container Yes proc_label Label container clearly with 'Hazardous Waste' and all contents. proc_segregate->proc_label proc_container->proc_label proc_store Store in secondary containment in a Satellite Accumulation Area. proc_label->proc_store proc_dispose Arrange for pickup via Institutional EHS. proc_store->proc_dispose

Caption: A decision workflow for the proper disposal of chemical waste.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]propanedial.
  • BenchChem. (n.d.). Personal protective equipment for handling N-(trifluoromethylthio)saccharin.
  • Hawaii.gov. (n.d.). Storage and Disposal.
  • Patsnap Eureka. (2025). How to Use Hydrochloric Acid Safely in Chemical Labs?.
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)benzenesulfonyl chloride.
  • ScienceDirect. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • MsdsDigital.com. (2016). Safety Data Sheet.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • National Institutes of Health. (n.d.). Azepane. PubChem.
  • University of Texas at Austin. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services.
  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory.
  • Matheson Tri-Gas. (2005). Material Safety Data Sheet: Trifluoromethane.
  • SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline.
  • University of Rhode Island. (2024). Safe Handling and Disposal of Antineoplastic and Other Drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.